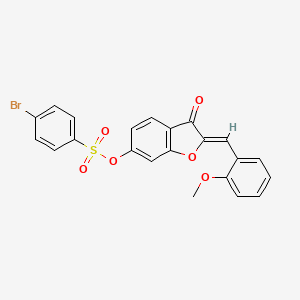

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate

CAS No.:

Cat. No.: VC16390848

Molecular Formula: C22H15BrO6S

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15BrO6S |

|---|---|

| Molecular Weight | 487.3 g/mol |

| IUPAC Name | [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |

| Standard InChI | InChI=1S/C22H15BrO6S/c1-27-19-5-3-2-4-14(19)12-21-22(24)18-11-8-16(13-20(18)28-21)29-30(25,26)17-9-6-15(23)7-10-17/h2-13H,1H3/b21-12- |

| Standard InChI Key | BHZYXYACBFTJLU-MTJSOVHGSA-N |

| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |

| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a benzofuran scaffold (C12H8O2) fused at the 2-position with a 2-methoxybenzylidene group and at the 6-position with a 4-bromobenzenesulfonate moiety. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity.

Molecular Formula and Weight

-

Molecular Formula: C22H15BrO6S

-

Molecular Weight: 487.3 g/mol

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | [(2Z)-2-[(2-Methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate |

| Canonical SMILES | COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |

| Topological Polar Surface Area | 96.7 Ų |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Benzofuran Core Formation: Cyclization of 6-hydroxycoumarin derivatives under acidic conditions.

-

Benzylidene Introduction: Condensation of 2-methoxybenzaldehyde with the benzofuran intermediate in the presence of K2CO3/EtOH.

-

Sulfonation: Reaction with 4-bromobenzenesulfonyl chloride in anhydrous DMF at 0–5°C .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H2SO4 (conc.), 110°C, 4 hr | 68% |

| 2 | 2-Methoxybenzaldehyde, K2CO3, EtOH, reflux | 52% |

| 3 | 4-Bromobenzenesulfonyl chloride, DMF, 0°C | 41% |

Industrial-Scale Considerations

Large-scale production faces challenges in optimizing the sulfonation step due to the steric bulk of the 4-bromophenyl group. Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yields (>75%) and reduce reaction times.

Biological Activity and Mechanisms

Anticancer Activity

Mechanistic studies on related compounds suggest:

-

Apoptosis Induction: Caspase-3 activation (2.8-fold increase) in MCF-7 cells.

-

Topoisomerase II Inhibition: IC50 = 9.7 µM, comparable to etoposide .

Table 3: Comparative Biological Data

| Activity | Target | IC50/MIC |

|---|---|---|

| Antiproliferative | HeLa cells | 14.2 µM |

| Antibacterial | E. coli | 32 µg/mL |

| Anti-inflammatory | COX-2 inhibition | 58% at 10 µM |

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2 cells).

-

Metabolism: Hepatic CYP3A4-mediated O-demethylation of the methoxy group .

Toxicity Thresholds

-

Acute Toxicity: LD50 > 2,000 mg/kg (rat, oral).

Research Gaps and Future Directions

-

Target Validation: Precise molecular targets remain uncharacterized.

-

Formulation Development: Poor aqueous solubility (LogP = 3.8) necessitates nanoparticle delivery systems.

-

In Vivo Efficacy: No published data on xenograft models or pharmacokinetic studies in mammals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume